tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
Overview
Description
Tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate: is a fluorinated pyridine derivative with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting from 2-fluoro-6-(pyrrolidin-1-yl)pyridine, the compound can be reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Ullmann Coupling Reaction: This involves the coupling of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with tert-butyl isocyanate under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced fluorinated pyridines.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorine atom and the pyrrolidine group play crucial roles in its biological activity. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the tert-butyl carbamate group.
Tert-butyl 2-fluoro-6-(piperidin-1-yl)pyridin-3-ylcarbamate: Similar structure but with a piperidine group instead of pyrrolidine.
Tert-butyl 2-fluoro-6-(morpholin-4-yl)pyridin-3-ylcarbamate: Similar structure but with a morpholine group instead of pyrrolidine.
Uniqueness: The presence of the pyrrolidine group and the tert-butyl carbamate group in tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)16-10-6-7-11(17-12(10)15)18-8-4-5-9-18/h6-7H,4-5,8-9H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDVJUZWMFDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155282 | |
Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-71-1 | |
Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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